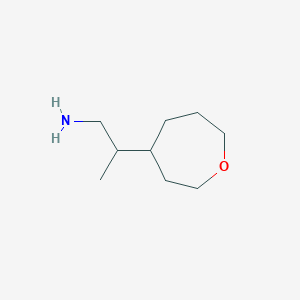

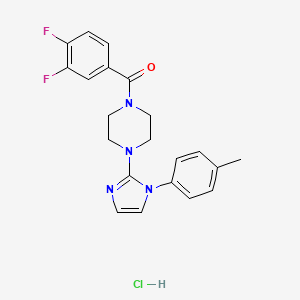

![molecular formula C13H21N3O2 B2970028 2,2-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanamide CAS No. 1797895-32-9](/img/structure/B2970028.png)

2,2-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pivalamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H . It also contains a tetrahydro-2H-pyran-4-yl group, which is a type of ether that is derived from pyran . Pivalamide, also known as trimethylacetamide, is an amide derived from pivalic acid .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole ring, the tetrahydro-2H-pyran-4-yl group, and the pivalamide group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, can undergo various reactions such as halogenation, nitration, and sulfonation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution .Wissenschaftliche Forschungsanwendungen

Cystic Fibrosis Therapy

In the realm of cystic fibrosis therapy, research has been conducted on derivatives similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pivalamide, focusing on correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. One study investigated a series of bithiazole analogs, highlighting the importance of constraining rotation around the bithiazole-tethering to enhance corrector activity. This work underscores the compound's potential utility in developing treatments for cystic fibrosis (G. Yu et al., 2008).

Gene Silencing for Renal Disease Treatment

Another application involves the use of pyrrole-imidazole polyamides, chemically akin to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pivalamide, as gene silencers to inhibit the expression of genes associated with renal diseases. A study demonstrated the efficacy of these compounds in reducing the progression of renal diseases in a model of salt-induced hypertensive nephrosclerosis, marking a significant step towards developing novel treatments for renal conditions (H. Matsuda et al., 2011).

Synthesis of Complex Molecules

In chemical synthesis, compounds related to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pivalamide have been utilized in the development of novel synthetic methodologies. For instance, research on the catalyst-free synthesis of benzamide derivatives via 1,3-dipolar cycloaddition highlights the versatility of these compounds in creating complex molecular structures under mild conditions without the need for a catalyst (Wenjing Liu et al., 2014).

Antimycobacterial Activity

Exploring the antimicrobial potential, studies have investigated derivatives for their activity against Mycobacterium tuberculosis. The synthesis and evaluation of pyridine- and pyrazinecarboxylic acid isosteres, including modifications to improve cellular permeability and potential antimycobacterial effects, underscore the relevance of these compounds in developing new therapeutics against tuberculosis (M. Gezginci et al., 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)12(17)15-10-8-14-16(9-10)11-4-6-18-7-5-11/h8-9,11H,4-7H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTRCTQZVJTNCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CN(N=C1)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

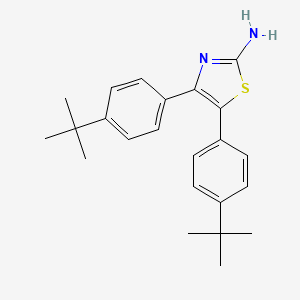

![4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2969948.png)

![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)

![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)

![3-(benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2969957.png)

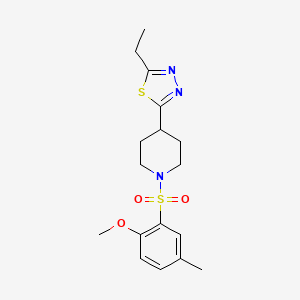

![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2969962.png)

![8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2969963.png)

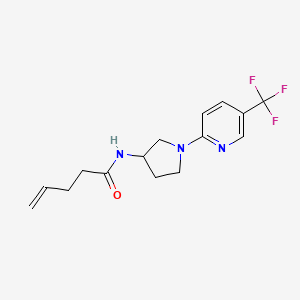

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2969965.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethan-1-ol](/img/structure/B2969968.png)